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molecular formula C9H8BrFO B8670633 2-Allyl-6-bromo-4-fluorophenol

2-Allyl-6-bromo-4-fluorophenol

Cat. No. B8670633
M. Wt: 231.06 g/mol
InChI Key: ZXXFMVGELFVAQF-UHFFFAOYSA-N
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Patent
US07435837B2

Procedure details

Treatment of 1-(allyloxy)-2-bromo-4-fluorobenzene (23.90 g, 0.103 mol) in refluxing mesitylene (50 mL) generally according to the procedure described for Intermediate 8 provided 23.44 g (99%) 2-allyl-6-bromo-4-fluorophenol as a brown oil. Rf=0.64 (silica, ethyl acetate:hexanes 1:19); Anal. calcd. for C9H8BrFO: C, 46.78; H, 3.49. Found: C, 49.19; H, 3.59.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[Br:12])C=C.[C:13]1(C)[CH:18]=C(C)C=C(C)[CH:14]=1>>[CH2:18]([C:10]1[CH:9]=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:5]=1[OH:4])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=C1)F)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)F)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.44 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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